molecular formula C17H28N2O4 B1380014 BCN-exo-PEG2-NH2

BCN-exo-PEG2-NH2

Katalognummer: B1380014
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: YZGOWXGENSKDSE-XYPWUTKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Background on Bicyclononyne (BCN) Chemistry and Click Reactions

Bicyclononyne (BCN), formally known as bicyclo[6.1.0]non-4-yne, is a strained alkyne that enables copper-free click chemistry through strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction leverages the inherent ring strain of BCN to drive rapid, bioorthogonal conjugation with azides, avoiding cytotoxic copper catalysts. BCN derivatives exhibit superior reaction kinetics compared to earlier cyclooctynes like dibenzocyclooctyne (DBCO), with second-order rate constants ranging from 0.1 to 20,000 M⁻¹s⁻¹ depending on azide electronic properties.

A key advancement is the integration of BCN into inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, achieving reaction rates up to 3,000 M⁻¹s⁻¹. This versatility has made BCN indispensable for live-cell labeling, protein modifications, and antibody-drug conjugate (ADC) synthesis.

Table 1: Comparison of BCN Reactivity with Other Cyclooctynes

Cyclooctyne Reaction Type Rate Constant (M⁻¹s⁻¹)
BCN SPAAC (azides) 0.1–1.0
BCN IEDDA (tetrazines) 3,000–20,000
DBCO SPAAC (azides) 0.05–0.3
BARAC SPAAC (azides) 0.96

Structural Features and Functional Groups of the Target Compound

The compound N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane features three critical structural components:

  • BCN Core : The bicyclo[6.1.0]non-4-yne scaffold introduces 18.5 kcal/mol of strain energy, enabling rapid cycloadditions.
  • Methyloxycarbonyl Linker : Connects the BCN core to the polyethylene glycol (PEG)-like chain, enhancing solubility in aqueous buffers.
  • 1,8-Diamino-3,6-dioxaoctane Chain : A triethylene glycol (TEG) spacer with terminal amines, facilitating further functionalization (e.g., NHS ester coupling).

The stereochemistry (1R,8S,9s) ensures optimal spatial alignment of the alkyne for cycloaddition reactions, as demonstrated by X-ray crystallography.

Figure 1: Structural Breakdown

BCN Core ─ O─C(=O)─O─CH2─(O─CH2─CH2)3─NH2  
          (Strained Alkyne)  (PEG-like Chain)  

Historical Context: Development of BCN Derivatives in Bioconjugation

BCN chemistry emerged in 2010 as a solution to the synthetic complexity of earlier cyclooctynes like dibenzocyclooctyne (DIBO), which required nine-step syntheses. Van Delft and colleagues streamlined BCN production to three steps from 1,5-cyclooctadiene, achieving 76% yield for key intermediates.

Applications evolved rapidly:

  • Antibody-Drug Conjugates (ADCs) : BCN-enabled site-specific conjugation of monomethyl auristatin E (MMAE) to trastuzumab, improving therapeutic indices.
  • Peptide Stapling : Bis-BCN derivatives stabilized α-helical peptides by bridging azide-modified side chains.
  • Live-Cell Imaging : BCN-biotin conjugates enabled rapid (<15 s) labeling of glucagon receptors.

The introduction of PEGylated BCN derivatives, such as the target compound, addressed solubility challenges in hydrophobic payload delivery. Recent advances include "double-click" strategies combining SPAAC and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bispecific antibody generation.

Table 2: Milestones in BCN Derivative Development

Year Innovation Application
2010 First BCN synthesis Glycan imaging
2015 PEG-BCN for ADCs Targeted cancer therapy
2022 Tetrazole-BCN cycloaddition Sub-30 s protein labeling
2023 BCN-DNA triphosphates Metabolic DNA labeling

Eigenschaften

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13,18H2,(H,19,20)/t14-,15+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGOWXGENSKDSE-XYPWUTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCN)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The preparation involves the conjugation of the bicyclo[6.1.0]non-4-yn-9-ylmethanol derivative with a diamino PEG-like linker via a carbamate bond. The synthesis typically proceeds through the following steps:

  • Synthesis of the BCN Alcohol Intermediate
    The bicyclo[6.1.0]non-4-yn-9-ylmethanol is prepared or procured as the strained alkyne precursor. This intermediate contains the bicyclic alkyne moiety essential for copper-free click chemistry.

  • Activation of the BCN Alcohol to a Reactive Intermediate
    The BCN alcohol is converted to a reactive carbonate or chloroformate intermediate, commonly using phosgene equivalents or carbonyldiimidazole (CDI). This step activates the hydroxyl group for nucleophilic attack.

  • Coupling with the Diamino-PEG Spacer
    The activated BCN intermediate is reacted with 1,8-diamino-3,6-dioxaoctane (a PEG-based diamine) under controlled conditions to form the carbamate linkage. The reaction is typically performed in anhydrous organic solvents (e.g., dichloromethane or dimethylformamide) with a base like triethylamine to scavenge generated acids.

  • Purification and Characterization
    The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC. The final compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
BCN alcohol activation CDI or triphosgene in dry solvent, 0–25°C 80–90 Requires anhydrous conditions to avoid hydrolysis
Carbamate formation Reaction with 1,8-diamino-3,6-dioxaoctane, base 70–85 Stoichiometry controlled to favor mono-substitution
Purification Silica gel chromatography or preparative HPLC Purity >95% confirmed by HPLC and NMR

Representative Synthetic Scheme

$$
\text{BCN-CH}2\text{OH} \xrightarrow[\text{dry solvent}]{\text{CDI}} \text{BCN-CH}2\text{-O-CO-Im} \xrightarrow[\text{base}]{\text{+ NH}2\text{-(PEG)NH}2} \text{BCN-CH}2\text{-O-CO-NH-(PEG)-NH}2
$$

Research Findings and Optimization Insights

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Compatibility:
    The BCN moiety is highly reactive toward azide groups without the need for copper catalysis, making the carbamate-linked BCN-PEG-amine ideal for bioconjugation in sensitive biological systems.

  • PEG Spacer Role:
    The 3-unit PEG spacer (3,6-dioxaoctane) enhances solubility and reduces steric hindrance, improving reaction kinetics and product stability.

  • Storage and Stability:
    The compound is sensitive to moisture and temperature; thus, storage at −20°C under inert atmosphere or dry ice is recommended to maintain reactivity.

  • Functionalization Applications:
    The amine terminus allows facile conjugation to carboxylic acids, NHS esters, and carbonyl-containing molecules, enabling diverse bioconjugation strategies.

Data Summary Table of Key Chemical and Physical Properties

Property Value Source/Notes
Molecular Formula C17H28N2O4 Confirmed by elemental analysis and PubChem
Molecular Weight 324.42 g/mol PubChem CID 75412389
Physical State Liquid Sigma-Aldrich data
Solubility in Water 1.5 g/L Sigma-Aldrich
Density at 20°C 1.14 g/cm³ Sigma-Aldrich
Functional Groups Carbamate, Amine, BCN (strained alkyne) Critical for click chemistry reactivity
Storage Temperature −20°C To maintain stability
Reaction Type Suitability Copper-free click chemistry Strain-promoted azide-alkyne cycloaddition

Analyse Chemischer Reaktionen

Types of Reactions

N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Applications Overview

Application AreaDescription
BioconjugationUsed as a linker for attaching biomolecules in drug delivery systems.
Copper-free Click ChemistryFacilitates bioorthogonal reactions without the need for copper catalysts.
Biomaterials DevelopmentEmployed in creating hydrogels and other responsive materials for biomedical uses.

Bioconjugation

BCN-amine serves as a bioconjugatable linker that allows for the attachment of various biomolecules such as proteins, peptides, and nucleic acids. This functionality is crucial in the development of targeted drug delivery systems where precise control over the release of therapeutic agents is necessary.

Case Study: Drug Delivery Systems

In a recent study, BCN-amine was utilized to functionalize elastin-like proteins (ELPs). The functionalized ELPs underwent strain-promoted azide-alkyne cycloaddition reactions to form hydrogels with tunable mechanical properties. These hydrogels demonstrated potential for use in tissue engineering and regenerative medicine due to their biocompatibility and ability to encapsulate cells effectively .

Copper-free Click Chemistry

The compound is particularly valuable in copper-free click chemistry applications, which are essential for bioconjugation processes that require mild reaction conditions to preserve the integrity of sensitive biological molecules.

Mechanism

BCN-amine participates in strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for rapid and selective reactions with azides without the toxic effects associated with copper catalysts. This property makes it suitable for labeling biomolecules within living systems.

Biomaterials Development

BCN-amine has been explored for its role in developing novel biomaterials, particularly responsive hydrogels that can change properties based on environmental stimuli.

Case Study: Responsive Hydrogels

Research has shown that BCN-functionalized hyaluronic acid can form hydrogels that respond to changes in pH or temperature. These materials are promising for applications such as drug delivery and wound healing, where controlled release mechanisms are essential .

Wirkmechanismus

The mechanism by which N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s core bicyclo[6.1.0]nonyne scaffold is shared with other BCN derivatives, but its functionalization distinguishes it from analogs:

Compound Key Structural Features Molecular Weight Applications
Target Compound BCN + carbamate-PEG3-amine 324.42 g/mol PROTACs, bioconjugation
BCN-carboxylic acid BCN + carboxylic acid 164.22 g/mol Stable probe synthesis
RBM5-142 BCN + chromene-fluorescent tag 525.53 g/mol FRET-based ceramide synthase probes
CAS 1898181-63-9 BCN + nitrobenzyl-PEG-sulfamoyl carbamate 525.53 g/mol Bioconjugation, molecular imaging
exo-BCN-PEG3-amine BCN + PEG3-amine ~400 g/mol (est.) Surface functionalization, click chemistry

Key Observations :

  • The target compound’s PEG chain enhances solubility in aqueous media compared to non-PEGylated BCN derivatives (e.g., BCN-carboxylic acid) .
  • Terminal amines enable direct conjugation with NHS esters or aldehydes, unlike nitrobenzyl- or chromene-functionalized analogs .

Key Observations :

  • The target compound’s synthesis avoids column chromatography in some protocols, improving scalability .
  • BCN-carboxylic acid derivatives achieve higher yields (89%) via optimized oxidation .
Stability and Reactivity
Compound Stability Reactivity Reference
Target Compound Stable at –20°C; hygroscopic Reacts with azides (SPAAC), NHS esters
BCN-carboxylic acid Stable in aqueous buffers (pH 4–9) Forms amides with amines
RBM5-142 Light-sensitive; requires dark storage Fluorescence quenched in acidic conditions

Key Observations :

  • The PEG chain in the target compound may reduce aggregation compared to hydrophobic analogs like RBM5-142 .
  • BCN-carboxylic acid exhibits superior pH stability, making it suitable for in vivo applications .

Key Observations :

  • The target compound’s amine termini enable modular conjugation, whereas nitrobenzyl derivatives (e.g., CAS 1898181-63-9) require UV activation for bond cleavage .

Biologische Aktivität

N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane (commonly referred to as BCN-POE3-NH2) is a compound of significant interest in the field of medicinal chemistry and bioconjugation due to its unique structural properties and biological activities. This article explores its biological activity, applications in drug delivery systems, and relevant research findings.

  • Molecular Formula: C17H28N2O4
  • Molecular Weight: 324.42 g/mol
  • CAS Number: 1263166-93-3
  • Purity: ≥90% (by HPLC)

BCN-POE3-NH2 is primarily recognized for its role in copper-free click chemistry , particularly in the strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This property is crucial for developing bioconjugates and drug delivery systems that require precise targeting and minimal side reactions.

Biological Applications

1. Drug Delivery Systems:
BCN-POE3-NH2 has been utilized to create targeted drug delivery systems that enhance the efficacy of anticancer drugs by facilitating their selective delivery to tumor sites. The compound's ability to form stable conjugates with various biomolecules allows for the development of antibody-drug conjugates (ADCs), which are designed to improve therapeutic outcomes while reducing systemic toxicity.

2. Vaccine Development:
The compound has also shown potential in vaccine formulations where it serves as a carrier for antigens. Its structural features enable effective presentation of antigens to the immune system, promoting a robust immune response.

3. Bioconjugation Techniques:
BCN-POE3-NH2 is employed in bioconjugation techniques to functionalize proteins and other biomolecules. This functionalization is essential for creating new materials with specific biological activities or properties, such as hydrogels for tissue engineering applications.

Case Studies

Case Study 1: Antibody-Drug Conjugates (ADCs)
Recent studies have demonstrated the effectiveness of BCN-based ADCs in targeting specific cancer cells while minimizing damage to healthy tissues. For instance, a study published in Molecular Cancer Therapeutics highlighted the successful use of BCN-conjugated antibodies that showed enhanced cytotoxicity against HER2-positive breast cancer cells compared to conventional therapies.

Case Study 2: Vaccine Efficacy
In another study focusing on vaccine development, BCN-POE3-NH2 was utilized to enhance the immunogenicity of a peptide-based vaccine against influenza. The results indicated a significant increase in antibody titers in animal models compared to vaccines without the BCN modification, suggesting improved efficacy due to better antigen presentation.

Research Findings

Recent research has explored various aspects of BCN-POE3-NH2's biological activity:

StudyFocusFindings
ADC DevelopmentEnhanced targeting and reduced off-target effects in cancer therapies using BCN-based conjugates.
Vaccine FormulationIncreased immune response and antibody production when using BCN-modified antigens compared to standard formulations.
Bioconjugation TechniquesSuccessful functionalization of proteins leading to improved stability and activity in biological assays.

Q & A

Basic: What are the key steps and analytical methods for synthesizing and characterizing this bicyclo[6.1.0]nonene-derived compound?

Methodological Answer:
The synthesis involves stereoselective cyclization and functionalization. For example, bicyclo[6.1.0]nonene precursors are synthesized via hydroboration or lithium aluminum hydride reduction (e.g., conversion to methanols or carboxylic acids) under inert atmospheres . Key steps include:

  • Coupling Reactions : Use of carbodiimides (e.g., EDCI) and activators (e.g., HOBt) to form amide/ester bonds .
  • Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate mixtures) .
    Characterization :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., exo vs. endo isomers) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (e.g., ESI-MS for intermediates) .

Advanced: How can coupling efficiency be optimized during the introduction of functional groups (e.g., sulfamoyl or carbamate) to the bicyclo scaffold?

Methodological Answer:
Optimization involves:

  • Molar Ratios : A 1.2–1.5:1 molar ratio of activating agents (e.g., EDCI/HOBt) to substrate minimizes side reactions .
  • Temperature Control : Reactions are performed at 0–4°C during activation to prevent racemization, followed by gradual warming to room temperature .
  • Solvent Selection : Polar aprotic solvents (e.g., NMP or DMF) enhance solubility of hydrophobic bicyclo intermediates .
  • Monitoring : TLC or LC-MS tracks reaction progress; unreacted starting materials are removed via precipitation (e.g., using cold diethyl ether) .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of sensitive groups (e.g., carbamate or nitrophenyl esters) .
  • Light Sensitivity : Protect from UV/visible light using amber vials to avoid photodegradation of nitro groups or strained alkyne systems .
  • Freeze-Thaw Cycles : Aliquot the compound to minimize repeated thawing, which can degrade labile functional groups .

Advanced: How can researchers evaluate the bioorthogonal reactivity of the bicyclo[6.1.0]nonyne moiety in bioconjugation experiments?

Methodological Answer:

  • Kinetic Analysis : Use second-order rate constants (k2k_2) measured via UV-Vis or fluorescence quenching to compare reaction rates with azide-containing partners (e.g., tetrazines) .
  • Competitive Assays : Co-incubate with competing reagents (e.g., linear alkynes) to assess selectivity in complex biological matrices .
  • Mass Spectrometry : Confirm conjugation efficiency by analyzing shifts in molecular weight post-reaction (e.g., MALDI-TOF for protein conjugates) .

Advanced: What chromatographic techniques are most effective for resolving diastereomers or impurities in the final product?

Methodological Answer:

  • HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with isocratic elution (hexane:isopropanol, 90:10) to separate enantiomers .
  • Flash Chromatography : Gradient elution (0–50% ethyl acetate in hexane) resolves polar byproducts (e.g., hydrolyzed carbamates) .
  • Preparative TLC : Employ silica gel plates with fluorescent indicators for small-scale purification of intermediates .

Basic: How do the functional groups (e.g., 3,6-dioxaoctane chain) influence the compound’s solubility and biocompatibility?

Methodological Answer:

  • Solubility : The 3,6-dioxaoctane chain enhances aqueous solubility via ether oxygen hydrogen bonding. For in vitro assays, prepare stock solutions in DMSO (≤5% v/v) to avoid precipitation .
  • Biocompatibility : Polyethylene glycol (PEG)-like chains reduce nonspecific protein binding, critical for in vivo applications .

Advanced: How do solvent polarity and proticity affect the stability of the strained bicyclo[6.1.0]nonyne core?

Methodological Answer:

  • Polar Aprotic Solvents : DMSO or DMF stabilize the alkyne via reduced nucleophilic attack, whereas protic solvents (e.g., methanol) accelerate hydrolysis of adjacent esters .
  • Kinetic Trapping : Use low-temperature (–20°C) conditions in THF to maintain alkyne integrity during long-term storage .

Advanced: What strategies mitigate thermal or photolytic degradation during synthetic steps?

Methodological Answer:

  • Thermal Stability : Avoid temperatures >40°C; reflux in high-boiling solvents (e.g., toluene) under nitrogen .
  • Photostability : Conduct light-sensitive steps under red LED lighting or in foil-wrapped flasks .
  • Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to prevent oxidative decomposition .

Basic: How should researchers interpret 13^1313C NMR splitting patterns for the bicyclo scaffold’s bridgehead carbons?

Methodological Answer:

  • Bridgehead Signals : Look for quaternary carbons at δ 35–45 ppm (C9 in bicyclo[6.1.0]nonene) and allylic carbons at δ 120–130 ppm (C4 in nonyne) .
  • Diastereotopicity : Splitting in 1^1H NMR (e.g., AB quartets for geminal protons on C9) confirms stereochemical rigidity .

Advanced: How can low yields in the final coupling step be troubleshooted?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify hydrolyzed or dimerized products; adjust protecting groups (e.g., switch from nitro- to methyl esters) .
  • Activation Efficiency : Pre-activate carboxylic acids with CDI (1,1′-carbonyldiimidazole) before adding amines to improve acylation .
  • Steric Hindrance : Introduce spacer groups (e.g., PEG chains) to reduce crowding near the reaction site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BCN-exo-PEG2-NH2
Reactant of Route 2
BCN-exo-PEG2-NH2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.